Dimethylglyoxal bis(amidinohydrazone)

Description

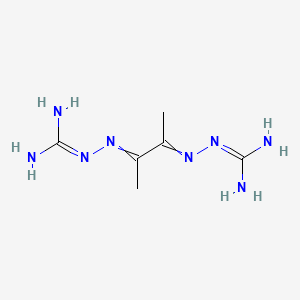

Dimethylglyoxal bis(amidinohydrazone) (DMGBG) is a bis(amidinohydrazone) derivative synthesized from aminoguanidine, a compound known for its role in inhibiting polyamine-metabolizing enzymes such as diamine oxidase . DMGBG belongs to a class of compounds that target S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in polyamine biosynthesis . Structurally, DMGBG features a dimethylglyoxal backbone linked to two amidinohydrazone groups, which confer its inhibitory properties .

Properties

Molecular Formula |

C6H14N8 |

|---|---|

Molecular Weight |

198.23 g/mol |

IUPAC Name |

2-[3-(diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine |

InChI |

InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14) |

InChI Key |

QCPPROTWPVZXKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NN=C(N)N)C(=NN=C(N)N)C |

Synonyms |

DGBG dimethylglyoxal bis(guanylhydrazone) dimethylglyoxal bis(guanylhydrazone) acetate salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Enzyme Inhibition Potency

Bis(amidinohydrazones) differ in their glyoxal backbone substituents, which significantly influence their inhibitory strength against AdoMetDC (Table 1).

Key Findings :

- EMGBG exhibits the highest AdoMetDC inhibition (Ki = 12 nM), nearly 10-fold more potent than MGBG .

- Alkyl chain length and branching (e.g., ethylmethyl in EMGBG) enhance enzyme affinity, likely due to improved hydrophobic interactions with the active site .

- DMGBG and its analogs universally inhibit diamine oxidase (Ki = 0.7 µM), suggesting broad polyamine pathway targeting .

Antiproliferative Activity and Toxicity

Despite structural similarities, antiproliferative effects vary widely (Table 2).

Key Findings :

- DMGBG lacks antiproliferative activity in mouse L1210 leukemia cells, unlike MGBG and GBG .

- MGBG’s clinical failure underscores the challenge of balancing efficacy and toxicity in this class .

- Structural modifications (e.g., SAM486A’s indanone backbone) reduce toxicity while retaining AdoMetDC inhibition .

Target Specificity and Structural Conformations

- AdoMetDC vs. Diamine Oxidase: All bis(amidinohydrazones) inhibit both enzymes, but AdoMetDC inhibition is more therapeutically relevant for cancer .

- Structural Conformations: X-ray crystallography reveals that EMGBG’s glyoxal chain is non-planar, unlike the planar chains of MGBG and GBG . This conformational flexibility may enhance EMGBG’s enzyme binding but reduce cellular uptake, explaining its lack of antiproliferative activity .

Clinical and Preclinical Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.